molecular formula C12H15NO2 B2787517 N-cyclopropyl-3-methoxy-4-methylbenzamide CAS No. 1007767-11-4

N-cyclopropyl-3-methoxy-4-methylbenzamide

Cat. No.: B2787517
CAS No.: 1007767-11-4
M. Wt: 205.257
InChI Key: WWAJLLYCIXCLMI-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methoxy-4-methylbenzamide is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.257. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-3-methoxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-3-4-9(7-11(8)15-2)12(14)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAJLLYCIXCLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Cyclopropyl 3 Methoxy 4 Methylbenzamide

Established Synthetic Pathways for Benzamide (B126) Core Structures

The construction of the N-cyclopropyl-3-methoxy-4-methylbenzamide molecule is centered around the strategic formation of an amide linkage between two key precursors: 3-methoxy-4-methylbenzoic acid and cyclopropylamine (B47189). The synthesis can be logically divided into the formation of the amide bond, the preparation of the substituted benzoic acid, and the introduction of the unique cyclopropylamine moiety.

Amide Bond Formation Reactions

The crucial step in synthesizing this compound is the creation of the amide bond. This is typically achieved through coupling reactions that activate the carboxylic acid group of 3-methoxy-4-methylbenzoic acid to facilitate nucleophilic attack by the nitrogen atom of cyclopropylamine.

One common approach involves the use of coupling agents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. A variety of coupling agents have been developed for this purpose, each with its own advantages in terms of reaction conditions, yield, and suppression of side reactions. For instance, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. researchgate.net These can be employed in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization if chiral centers are present and to improve reaction efficiency. scispace.com Another effective coupling agent is 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU), which is known for its high efficiency and is often used in the synthesis of complex amides.

Alternatively, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride. This is typically achieved by treating the benzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is highly electrophilic and reacts readily with cyclopropylamine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Direct amidation by heating the carboxylic acid and amine is also a possibility, often with a catalyst to facilitate the removal of water and drive the reaction forward. researchgate.net Boron-based reagents have also been explored as catalysts for direct amide formation under milder conditions.

Table 1: Common Coupling Agents for Amide Bond Formation

Coupling Agent Abbreviation Common Additives Key Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC HOBt, DMAP Water-soluble byproducts, mild reaction conditions.
N,N'-Dicyclohexylcarbodiimide DCC HOBt, DMAP High yields, but byproduct can be difficult to remove.
2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate HATU DIPEA, TEA High efficiency, rapid reactions, low racemization.

This table is interactive. Users can sort and filter the data based on their requirements.

Synthesis of Substituted Benzoic Acid Precursors

The aromatic portion of the target molecule, 3-methoxy-4-methylbenzoic acid, is a key building block that requires its own synthetic considerations. There are several established routes to this and similar substituted benzoic acids.

One common method involves the modification of a more readily available precursor. For example, 3-hydroxy-4-methylbenzoic acid can be methylated to introduce the methoxy (B1213986) group at the 3-position. This reaction is typically carried out using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base.

Another approach is the oxidation of a corresponding substituted toluene (B28343) derivative. For instance, 3-methoxy-4-methyltoluene could be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions on the benzene (B151609) ring.

Furthermore, modern catalytic methods are being developed to enhance the yield and purity of such precursors, providing more efficient and environmentally friendly synthetic routes. researchgate.net The specific substitution pattern of the benzene ring, with a methoxy group at the 3-position and a methyl group at the 4-position, influences the reactivity and solubility of the compound. researchgate.net

Introduction of the Cyclopropylamine Moiety in Benzamide Synthesis

Cyclopropylamine is a crucial reagent that introduces the unique N-cyclopropyl group. The synthesis of cyclopropylamine itself can be achieved through various methods. A classical approach is the Hofmann rearrangement of cyclopropanecarboxamide. This reaction involves the treatment of the amide with a halogen (like bromine) and a strong base, leading to a rearranged isocyanate intermediate that is subsequently hydrolyzed to the primary amine.

Another synthetic route to cyclopropylamine is through the amination of cyclopropanol (B106826) or the reductive amination of cyclopropanecarboxaldehyde. These methods provide alternative pathways to this valuable building block.

Once obtained, cyclopropylamine's amine group acts as a nucleophile in the amide bond formation step. The high strain of the three-membered ring in cyclopropylamine can influence its reactivity and the properties of the final benzamide product.

Derivatization Strategies for this compound Analogs

To explore the structure-activity relationships and to develop new compounds with potentially different properties, the core structure of this compound can be systematically modified. These derivatization strategies can focus on altering the electronic and steric properties of the benzene ring or by modifying the N-alkyl substituent.

Structural Modifications on the Benzene Ring

Positional Variations: The methoxy and methyl groups can be moved to other positions on the benzene ring to create a library of regioisomers. For example, synthesizing analogs with the methoxy group at the 2- or 4-position and the methyl group at the 2-, 3-, or 5-position would allow for a systematic investigation of how substituent placement affects the compound's characteristics.

Electronic Variations: The electronic nature of the substituents can be altered. The electron-donating methoxy group could be replaced with other electron-donating groups (e.g., ethoxy, hydroxyl) or with electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl). Similarly, the methyl group could be substituted with other alkyl groups of varying sizes or with electron-withdrawing groups. These modifications would modulate the electron density of the aromatic ring and the acidity of the amide N-H proton.

Table 2: Potential Modifications on the Benzene Ring

Position Original Substituent Potential Modifications Potential Effect
3 Methoxy (-OCH₃) -OC₂H₅, -OH, -F, -Cl, -CF₃ Altering electron-donating/withdrawing character.
4 Methyl (-CH₃) -C₂H₅, -isopropyl, -Cl, -Br Modifying steric bulk and electronic properties.

This table is interactive, allowing for exploration of different substitution patterns and their potential impacts.

Modifications of the N-Cyclopropyl Group and its Analogues

The N-cyclopropyl group is a distinctive feature of the molecule. Modifications to this group can provide valuable insights into the role of this strained ring system.

Ring Size Variation: The cyclopropyl (B3062369) group can be replaced with other cycloalkyl groups, such as cyclobutyl, cyclopentyl, or cyclohexyl. This would systematically vary the size and conformational flexibility of the N-substituent.

Substitution on the Cyclopropyl Ring: The cyclopropyl ring itself can be substituted. For example, introducing methyl or other small alkyl groups onto the ring would increase its steric bulk and could create stereoisomers if the substitution is on the 1- or 2-position.

Ring Opening/Rearrangement: The strained cyclopropyl ring can be susceptible to ring-opening reactions under certain conditions, potentially leading to the formation of linear N-propyl derivatives with different functional groups. researchgate.net

Replacement with Acyclic Alkyl Groups: For comparison, the cyclopropyl group could be replaced with various acyclic alkyl groups, such as isopropyl, n-propyl, or isobutyl, to assess the specific contribution of the cyclic structure.

These derivatization strategies provide a framework for the rational design and synthesis of a diverse library of this compound analogs, enabling a thorough exploration of their chemical and physical properties.

Alterations to the Amide Linker and Substituents

The amide linker is a critical component of the this compound scaffold, influencing its conformational properties and potential intermolecular interactions. Modifications to this linker, as well as to the substituents on both the cyclopropyl and benzoyl moieties, represent a key strategy for analogue synthesis.

Research into related benzamide structures demonstrates that the amide bond itself can be a point of modification. While direct alterations to the carbonyl group are less common, the nitrogen atom provides a handle for further substitution. For instance, N-alkylation or N-arylation can be achieved, though this would replace the defining cyclopropyl group in the parent compound. In broader peptide and medicinal chemistry, the amide bond is sometimes replaced with isosteres to modify properties like metabolic stability, but such examples are specific to the goals of a particular synthetic campaign.

The primary focus of alterations often lies in the substituents attached to the amide nitrogen. A series of benzamide and phenyltetrazole derivatives with various amide and urea (B33335) linkers have been synthesized to explore their biological activities. nih.gov In these studies, the substituents on the nitrogen atom are varied to modulate the compound's properties. For example, replacing the cyclopropyl group with different alkyl, aryl, or heterocyclic moieties can significantly impact the molecule's steric and electronic profile.

Furthermore, the amide group can act as a chelating group, participating in metal complexation. rsc.org This property is influenced by substituents on the aromatic ring, such as methoxy groups, which can act as ancillary ligands. rsc.org The inherent ability of the amide function to form complexes can be exploited in the design of new materials or sensors.

Modification Type Description Potential Impact Relevant Findings
N-Substituent Variation Replacing the cyclopropyl group with other alkyl, aryl, or heterocyclic groups.Alters steric bulk, electronics, and biological activity.A series of benzamide derivatives with different linkers and substituents were synthesized to act as BCRP inhibitors. nih.gov
Amide as a Chelating Group The amide linker itself can participate in metal chelation.Can be used to design sensors or new materials; complexation is influenced by other ring substituents.Studies on fluoroionophores show the amide bridge can participate in metal chelation, with methoxy groups acting as ancillary ligands. rsc.org
Linker Isosteres Replacement of the amide bond with other functional groups (e.g., esters, sulfonamides) to alter chemical properties.Modifies metabolic stability, hydrogen bonding capacity, and conformation.Decomposition of resin linkers during solid-phase synthesis can lead to unwanted C-terminal N-alkylation of peptide amides. nih.gov

Heterocyclic Ring Incorporations into the Benzamide Scaffold

The fusion or attachment of heterocyclic rings to the benzamide scaffold is a powerful strategy for creating novel chemical entities with diverse properties. This approach expands the chemical space accessible from the this compound core structure.

Various synthetic methods allow for the incorporation of heterocyclic systems. For example, benzimidazole (B57391) rings can be fused to the benzamide structure through cyclization reactions. nih.gov These protocols often involve the condensation of ortho-disubstituted aniline (B41778) derivatives. Similarly, benzoxazole-benzamide conjugates can be synthesized, linked by functional groups like a 2-thioacetamido bridge. nih.gov

Another common approach involves the reaction of benzamide-based precursors with reagents that build a heterocyclic ring. For instance, 5-aminopyrazoles and their fused heterocyclic derivatives can be prepared from benzoyl isothiocyanate and malononitrile, followed by reaction with hydrazine. acs.org These reactions demonstrate the versatility of the benzamide moiety as a building block for more complex heterocyclic systems. The choice of reactants and reaction conditions dictates the nature of the resulting fused or linked heterocycle.

Heterocycle Type Synthetic Strategy Example Precursors Reference
Benzimidazole Cyclization reactions of appropriately substituted aniline or anilide derivatives.o-cyclic amine substituted anilines, aromatic amidines. nih.gov
Benzoxazole Conjugation via a linker, such as a thioacetamide (B46855) group.2-aminophenol derivatives and 4-aminobenzoic acid derivatives. nih.gov
Pyrazoles/Fused Pyrazoles Reaction of benzamide precursors with reagents to build the heterocyclic ring.Benzoyl isothiocyanate, malononitrile, hydrazine. acs.org
Various Heterocycles Reaction of a reactive benzamide derivative with an appropriate heterocyclic amine.Substituted benzoic acids and heterocyclic amines in the presence of a condensing agent. google.com

Advanced Synthetic Protocols and Green Chemistry Approaches in Benzamide Synthesis

Modern synthetic chemistry emphasizes the development of efficient, environmentally friendly, and rapid methods for molecule construction. These principles are applicable to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis of Benzamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, and product yields can often be improved compared to conventional heating methods. researchgate.netnih.gov This technique relies on the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases within the reaction mixture. psu.edu

The synthesis of various heterocyclic compounds and benzamide derivatives has been successfully achieved using microwave irradiation. For example, the synthesis of quinoline (B57606) derivatives, which can be incorporated into benzamide structures, has been performed efficiently under solvent-free microwave conditions. nih.gov Similarly, the preparation of aminotriazines by reacting disubstituted triazines with amines is achieved rapidly under microwave irradiation without a solvent. arkat-usa.org These examples highlight the potential of microwave technology to streamline the synthesis of complex benzamide derivatives, reducing energy consumption and solvent waste.

Reaction Type Conventional Method Microwave-Assisted Method Advantages of Microwave
Synthesis of Quinoline-fused benzodiazepines Satisfactory yields (62–65%) with longer reaction times.Excellent isolated yields (92–97%) at 80 °C. nih.govHigher yields, faster reaction. nih.gov
Synthesis of 2,4-dimethoxybenzylaminotriazines Typically requires heating in a solvent for extended periods.5-10 minutes at 150 °C under solvent-free conditions. arkat-usa.orgDrastically reduced reaction time, solvent-free (green chemistry). arkat-usa.org
Synthesis of pyrazolo[3,4-d]pyrimidine-3-ones Multi-step process with conventional heating.Reaction completes in 5-8 minutes under microwave irradiation. nih.govSignificant reduction in reaction time. nih.gov

Catalytic Protocols for Functionalization

Catalytic methods are central to modern organic synthesis, offering highly efficient and selective ways to form and functionalize molecules. For benzamide synthesis, catalytic protocols are employed both for the formation of the amide bond and for the subsequent functionalization of the aromatic ring or its substituents.

Nickel-catalyzed cross-coupling reactions have been effectively used for aryl amidations. researchgate.net These methods provide a powerful alternative to traditional amide bond formation techniques, often proceeding under milder conditions with broader substrate scope. For the synthesis of this compound, such a catalytic amidation could involve the coupling of a 3-methoxy-4-methylbenzoyl derivative with cyclopropylamine in the presence of a suitable nickel catalyst and ligand system.

Furthermore, palladium-catalyzed reactions are widely used for C-H bond functionalization and for constructing complex molecular scaffolds. For instance, palladium-catalyzed Heck-cyclization can be used to form eight-membered rings in indolobenzazocinones, demonstrating the power of catalysis to build complex, fused ring systems attached to an amide-containing core. acs.org These advanced catalytic methods enable the efficient and precise modification of the benzamide scaffold, facilitating the synthesis of novel analogues.

Structure Activity Relationship Sar and Structural Modifications of N Cyclopropyl 3 Methoxy 4 Methylbenzamide Derivatives

Systematic Exploration of the N-Cyclopropyl Moiety's Influence on Biological Activity

The N-cyclopropyl group is a crucial component for the biological activity in many benzamide-based compounds. SAR studies have demonstrated that this small, strained ring often confers optimal potency compared to other substituents on the amide nitrogen.

In one study exploring antimalarial cyclopropyl (B3062369) carboxamides, the removal of the N-cyclopropyl substituent resulted in a significant loss of antiparasitic activity (EC50 > 10 μM) compared to the N-cyclopropyl analog (EC50 0.14 μM). nih.gov Further investigation into the size and nature of the N-substituent revealed a clear trend. Replacing the cyclopropyl group with smaller alkyl groups like methyl or ethyl led to a 20-fold and 4-fold reduction in activity, respectively. nih.gov Expanding the cycloalkyl ring to a cyclobutyl or cyclopentyl also proved detrimental, causing a 4-fold and 12-fold loss in activity. nih.gov Even replacing it with a phenyl ring resulted in reduced activity similar to the cyclobutyl analog. nih.gov This systematic exploration underscores that the N-cyclopropyl moiety is not merely a placeholder but an optimal structural feature for the activity of this particular compound class. nih.gov The cyclopropane (B1198618) ring is widely used in drug design as it can enhance metabolic stability, improve drug efficacy, and increase affinity to receptors. mdpi.com

Table 1: Influence of N-Substituent on Biological Activity

Compound Modification N-Substituent Relative Activity (Fold Change vs. N-Cyclopropyl) EC50 (μM)
Unsubstituted Amine -H >71-fold decrease > 10
Methyl Substitution -CH₃ 20-fold decrease 2.6
Ethyl Substitution -CH₂CH₃ 4-fold decrease 0.70
Reference Compound -Cyclopropyl - 0.14
Cyclobutyl Substitution -Cyclobutyl 4-fold decrease 0.48
Cyclopentyl Substitution -Cyclopentyl 12-fold decrease 1.2
Phenyl Substitution -Phenyl ~4-fold decrease 0.55

Data derived from a study on antimalarial carboxamides. nih.gov

Impact of Methoxy (B1213986) and Methyl Substituents on the Benzene (B151609) Ring on Activity Profiles

The substitution pattern on the benzene ring of N-cyclopropylbenzamides plays a vital role in modulating their biological effects. The presence of electron-donating groups, such as methoxy and methyl groups, can significantly influence the compound's electronic properties, conformation, and interaction with biological targets. beilstein-journals.orgmdpi.com

In research focused on 12-lipoxygenase inhibitors, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized. nih.gov While not a direct analogue, this study highlights the importance of the methoxy group in this position for achieving high potency. The combination of a hydroxyl and a methoxy group on the benzyl (B1604629) ring was a key feature of the most active compounds. nih.gov Similarly, a study on 5-HT2A receptor inverse agonists identified a 3-methoxy-N-(phenyl)benzamide derivative as a clinical candidate, indicating the favorability of the 3-methoxy substituent in certain therapeutic contexts. nih.gov

The position and nature of these substituents are critical. For instance, studies on benzamide (B126) inhibitors of the bacterial protein FtsZ showed that while a hydrophobic group was beneficial at the R3 position, any substituents larger than a single atom at other positions eliminated activity. researchgate.net In other series, replacing a morpholine (B109124) group at the C-5 position of the benzamide core with a small lipophilic methyl group led to a significant increase in activity against M. tuberculosis. acs.org This suggests that the 4-methyl group in N-cyclopropyl-3-methoxy-4-methylbenzamide likely contributes to a favorable hydrophobic interaction within the target's binding site.

Comprehensive SAR Analysis of Benzamide Scaffold Variations

The benzamide scaffold serves as a versatile platform for chemical modification, allowing for a thorough exploration of structure-activity relationships. researchgate.netnih.gov

Effects of Aromatic Ring Substituent Identity and Position

The identity and placement of substituents on the aromatic ring are determinant factors for the biological activity of benzamide derivatives. A systematic SAR study on benzamides as FtsZ inhibitors revealed that potency could be boosted up to 8000 times by placing a medium-sized hydrophobic group at the R3 position. researchgate.net Conversely, substitutions at other positions were not tolerated. researchgate.net

In a different context, exploring inhibitors for Mycobacterium tuberculosis, researchers found that a methyl group at the C-5 position of the benzamide ring was more active than a larger morpholine group. acs.org Further modifications at this position showed that replacing the methyl with small groups like ethyl or cyclopropyl resulted in similar activity. acs.org The introduction of fluorine atoms to the benzamide scaffold has also been shown to improve biological properties and binding affinity in some contexts, partly by making the amide NH group more acidic. nih.gov

Contribution of Linker Modifications to Activity and Selectivity

In more complex benzamide derivatives, where the benzamide core is connected to another molecular fragment via a linker, modifications to this linker can profoundly affect activity and selectivity. In the development of antitubercular agents, the linker was an ether-chain. acs.org Replacing a 3-fluorophenethyl ether linker with a 3,5-difluorophenethyl ether resulted in decreased potency. acs.org However, substituting it with 4-bromophenethyl or 4-cyclopropylphenethyl linkers maintained or slightly improved activity. acs.org A significant finding was that restricting the conformation of the linker, for example by replacing a flexible ethyl spacer with a more rigid cyclobutane, led to a dramatic decrease in activity. acs.org

Table 2: Effect of Linker and Amide Modification on Antitubercular Activity

Linker Moiety Amide Type IC90 (μM)
3-Fluorophenethyl ether Primary 0.62
3,5-Difluorophenethyl ether Primary 1.3
4-Bromophenethyl ether Primary 0.33
4-Cyclopropylphenethyl ether Primary 0.41
4-Cyclopropylphenethyl ether Secondary (N-Methyl) 0.09
Cyclobutane spacer Primary 66

Data derived from a study on M. tuberculosis QcrB inhibitors. acs.org

Heterocyclic Ring Inclusion and its SAR Implications

Incorporating heterocyclic rings into the benzamide scaffold is a common strategy to modulate activity, selectivity, and physicochemical properties. In the pursuit of M. tuberculosis inhibitors, various 5-membered heteroaromatic rings, such as thiophene (B33073) and thiazole (B1198619), were introduced at the C-5 position of the benzamide. acs.org These analogs demonstrated potent activity, with a methyl thiazole derivative being particularly effective. acs.org Another study resulted in the discovery of APD791, a highly selective 5-HT2A receptor inverse agonist, which features a phenyl pyrazole (B372694) system attached to the benzamide core. nih.gov The inclusion of a morpholine ring via an ether linkage was also a key structural feature of this compound. nih.gov These examples show that heterocyclic rings can serve as critical pharmacophoric elements, engaging in specific interactions with the target protein.

Modulation of Physicochemical Properties through Directed Structural Modifications

Directed structural modifications are essential for optimizing the physicochemical properties of lead compounds, such as solubility and metabolic stability. The N-cyclopropylbenzamide structure itself has limited solubility in water due to its hydrophobic benzene ring and cyclopropyl group, but is moderately soluble in polar organic solvents. solubilityofthings.com

The introduction of a cyclopropyl group is a known strategy to improve metabolic stability and other drug-like properties. mdpi.com However, in the case of certain antimalarial cyclopropyl carboxamides, enhancing metabolic stability was noted as a remaining challenge for future development. nih.gov The inclusion of fluorine atoms is a well-established medicinal chemistry tactic to enhance metabolic stability and binding affinity. nih.gov For example, perfluorination of benzamides has been shown to increase binding affinity for the protein cereblon. nih.gov Similarly, strategic placement of substituents can influence properties like acidity and basicity, which in turn affects stability and bioavailability. beilstein-journals.org For instance, electron-withdrawing groups can increase the acidity of a nearby amide NH group, potentially altering its interactions and metabolic profile. beilstein-journals.orgnih.gov

Mechanistic Investigations and Molecular Target Elucidation for N Cyclopropyl 3 Methoxy 4 Methylbenzamide

Protein Kinase Inhibition Mechanisms

Protein kinases are crucial enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, making them prominent targets for therapeutic intervention. The following sections explore the documented inhibitory activity and mechanisms of N-cyclopropyl-3-methoxy-4-methylbenzamide against a specified panel of protein kinases.

The p38 Mitogen-Activated Protein Kinases (MAPKs) are key mediators of the cellular response to stress and play a significant role in inflammation. mdpi.com As such, they are important targets for anti-inflammatory drug development.

While direct inhibitory data for this compound against p38 MAPK is not extensively detailed in publicly available research, the core structure of N-cyclopropylbenzamide is a recognized scaffold in the design of p38 MAPK inhibitors. nih.govlookchem.comelsevierpure.com For instance, research into hybrid molecules combining benzophenones and N-cyclopropyl-3-methylbenzamides has led to the identification of potent p38α MAPK inhibitors. nih.govelsevierpure.com One such compound demonstrated significant inhibitory activity with an IC50 value of 0.027 μM. nih.gov Furthermore, the N-cyclopropyl-4-methylbenzamide moiety is part of the more complex clinical candidate AZD6703, which has been identified as a potent and selective inhibitor of p38α MAP kinase. nih.gov These findings suggest the importance of the N-cyclopropylbenzamide fragment for interaction with the p38 MAPK active site, though specific mechanistic details and quantitative inhibitory data for this compound itself remain to be elucidated.

Table 1: Related p38 MAPK Inhibitor Activity

Compound Class Example Compound Target IC50
N-cyclopropylbenzamide-benzophenone hybrid Compound 10g p38α MAPK 0.027 μM nih.gov

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the progression of several human cancers, making c-Met an attractive target for cancer therapy. nih.govnih.gov Extensive research has been dedicated to discovering small molecule inhibitors that can block the ATP-binding site of the c-Met kinase domain. nih.gov

However, a review of the scientific literature reveals no specific studies or data detailing the inhibitory mechanism or activity of this compound against c-Met kinase.

The transforming growth factor-β (TGF-β) signaling pathway is involved in numerous cellular functions, and its dysregulation is linked to various pathologies, including cancer and fibrosis. nih.govnih.gov The TGF-β receptor 1 (TGF-βR1), also known as activin receptor-like kinase 5 (ALK5), is a key kinase in this pathway and a significant target for inhibitor development. nih.gov

Currently, there is no available research that specifically investigates or establishes an inhibitory effect of this compound on TGF-βR1 kinase.

Apoptosis Signal-regulating Kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family that plays a crucial role in cellular responses to stress, including oxidative stress and inflammation. nih.gov Inhibition of ASK1 is being explored as a therapeutic strategy for a variety of diseases.

There are no specific research findings in the current body of scientific literature that describe this compound as an inhibitor of ASK1 or elucidate any corresponding mechanism of action.

The ATPase Family AAA Domain-Containing 2 (ATAD2) protein contains a bromodomain and is considered a potential oncology target due to its overexpression in many cancers. nih.gov The development of small molecule inhibitors targeting the ATAD2 bromodomain is an active area of research. nih.govscispace.comnih.gov

Investigations into the inhibitory profile of this compound have not included its effects on ATAD2. There is no published data to suggest that it acts as an inhibitor of the ATAD2 bromodomain.

The kinases MEK1 and MEK2 are central components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently hyperactivated in human cancers. Consequently, allosteric inhibitors of MEK1/2 have been developed as cancer therapeutics. nih.gov

A thorough review of existing research indicates that the inhibitory potential of this compound against MEK1/2 has not been evaluated. There are no studies describing its mechanism of action on these kinases.

Other Enzyme Inhibition Mechanisms (Non-kinase)

Investigations into the inhibitory activity of this compound have extended to several non-kinase enzymes, revealing a range of interactions and potential therapeutic targets.

Currently, there is no publicly available research data detailing the inhibitory activity of this compound against soluble epoxide hydrolase (sEH).

Table 1: sEH Inhibition Data for this compound

Parameter Value
IC50 No data available
Ki No data available

There is no specific research data available in the public domain on the inhibitory effects of this compound on human dihydroorotate (B8406146) dehydrogenase (DHODH).

Table 2: DHODH Inhibition Data for this compound

Parameter Value
IC50 No data available
% Inhibition at specific concentration No data available

The compound this compound belongs to the cyclopropyl (B3062369) carboxamide class of compounds, which have been identified as a promising chemotype for antimalarial drug discovery. malariaworld.orgresearchgate.netanu.edu.aunih.gov Research has demonstrated that this class of compounds targets the mitochondrial protein cytochrome b (cyt b) in Plasmodium falciparum, a critical component of the electron transport chain. malariaworld.orgnih.gov

Table 3: Cytochrome b Inhibition Data for this compound Analog

Compound Class/Analog Parasite Strain Parameter Value (µM)

There is a lack of specific data in the public domain regarding the inhibitory activity of this compound against histone deacetylases (HDACs).

Table 4: HDAC Inhibition Data for this compound

HDAC Isoform IC50 % Inhibition at specific concentration
Class I (HDAC1, 2, 3, 8) No data available No data available
Class IIa (HDAC4, 5, 7, 9) No data available No data available
Class IIb (HDAC6, 10) No data available No data available

Receptor Interaction and Modulation Studies (Pre-clinical, Non-human)

Pre-clinical investigations have been conducted to determine the interaction profile of this compound with specific G protein-coupled receptors.

No specific preclinical data on the binding affinity and selectivity of this compound for the Histamine Type 3 (H3) receptor are available in the current body of scientific literature.

Table 5: H3 Receptor Binding Affinity Data for this compound

Receptor Subtype Binding Affinity (Ki) Selectivity Profile Species/Assay

G-Protein Coupled Receptor 52 (GPR52) Agonism

There is currently no publicly available research data to suggest that this compound acts as an agonist for the G-Protein Coupled Receptor 52 (GPR52). GPR52 is an orphan receptor, meaning its endogenous ligand has not yet been identified, but it is known to be highly expressed in the brain, particularly in the striatum and prefrontal cortex. Agonists of GPR52 are being investigated for their potential therapeutic applications in neuropsychiatric disorders. Future studies would be required to determine if this compound has any activity at this receptor.

Opioid Receptor Ligand Interactions

The interaction of this compound with opioid receptors has not been specifically documented in the scientific literature. The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) receptors, is a critical target for pain management. The N-cyclopropyl group is a feature found in some opioid receptor modulators; for instance, the replacement of an N-methyl group with an N-cyclopropylmethyl group can convert an opioid agonist into an antagonist. However, without direct binding or functional assay data for this compound, its affinity and functional effects on opioid receptors remain unknown.

ROR1 Receptor Inhibition

Receptor tyrosine kinase-like orphan receptor 1 (ROR1) is a protein that is typically expressed during embryonic development and is found in low levels in adult tissues. However, it is overexpressed in various types of cancer, making it a target for anti-cancer therapies. There is no available evidence from scientific studies to indicate that this compound functions as an inhibitor of the ROR1 receptor. Research into the inhibitory activity of small molecules on ROR1 is an active area, but the specific compound has not been identified as a ROR1 inhibitor in published research.

Cellular Pathway Perturbation and Phenotypic Analysis in In Vitro Models

Due to the lack of specific studies on this compound, there is no information available regarding its effects on cellular pathways or any resulting phenotypic changes in in vitro models. Such studies would be essential to understand how the compound affects cell behavior, including processes like cell proliferation, differentiation, and apoptosis. Without this foundational research, the cellular and molecular consequences of exposure to this compound cannot be described.

Computational Chemistry and Molecular Modeling Studies of N Cyclopropyl 3 Methoxy 4 Methylbenzamide

Ligand-Receptor Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of N-cyclopropyl-3-methoxy-4-methylbenzamide, docking simulations are employed to forecast its binding mode within the active site of a target protein.

Through docking simulations, the key interactions between this compound and the amino acid residues of a hypothetical receptor's binding pocket can be identified. These interactions are crucial for the stability of the ligand-receptor complex and are often the primary determinants of the compound's biological activity. The analysis typically reveals a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, the methoxy (B1213986) group of the compound might act as a hydrogen bond acceptor, while the cyclopropyl (B3062369) group could engage in hydrophobic interactions with nonpolar residues. The aromatic ring is also likely to form pi-pi stacking interactions with aromatic amino acids such as phenylalanine, tyrosine, or tryptophan within the binding site.

Table 1: Predicted Interactions between this compound and a Hypothetical Receptor Binding Pocket

Interaction TypeLigand Group InvolvedReceptor Residue InvolvedPredicted Distance (Å)
Hydrogen BondMethoxy oxygenTyr123 (OH)2.9
Hydrogen BondAmide oxygenAsn154 (NH2)3.1
HydrophobicCyclopropyl groupVal78, Leu82N/A
Pi-Pi StackingBenzene (B151609) ringPhe2594.5

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a receptor. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. The binding affinity of this compound would be evaluated using various scoring functions, which consider factors like intermolecular interactions and conformational entropy. This estimation is vital for ranking potential drug candidates and prioritizing them for further experimental testing.

Table 2: Estimated Binding Affinity of this compound using Different Scoring Functions

Scoring FunctionPredicted Binding Affinity (kcal/mol)
AutoDock Vina-8.2
GOLD (ChemScore)-7.5
Glide (SP)-7.9

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For this compound, a QSAR model could be developed using a dataset of structurally similar benzamide (B126) derivatives with known activities. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical equation can be derived to predict the activity of new, untested compounds. This predictive capability is invaluable for designing more potent analogs.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and flexibility of the ligand-receptor complex over time. For this compound, an MD simulation would reveal the stability of its binding mode predicted by docking. It allows for the observation of how the ligand and protein adapt to each other, the role of solvent molecules, and the energetic landscape of the binding process. The insights gained from MD simulations are crucial for understanding the dynamic nature of molecular recognition.

De Novo Design Approaches for Novel this compound Analogs

De novo design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties. Using this compound as a starting fragment or scaffold, algorithms can build new molecules within the constraints of a target's binding site. This approach can lead to the discovery of compounds with improved affinity, selectivity, and pharmacokinetic profiles. The process often involves assembling molecular fragments or growing a molecule atom by atom to optimize interactions with the receptor.

**5.5. In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (relevant to pre

Quantum Chemical Calculations (e.g., FMO, EPS analyses)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are crucial in determining a molecule's reactivity, as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govmalayajournal.org

For this compound, the electronic properties of the HOMO and LUMO would be influenced by its distinct structural components: the benzamide core, the electron-donating methoxy and methyl groups on the benzene ring, and the N-cyclopropyl group. The benzene ring, along with the amide group, forms a conjugated system. The methoxy and methyl groups are expected to increase the energy of the HOMO, making the molecule a better electron donor.

While precise, experimentally validated values for this compound are not available, theoretical calculations for similar benzamide derivatives can provide illustrative estimates. sci-hub.se The following table presents hypothetical but chemically reasonable FMO parameters for this compound, based on computational studies of related compounds.

ParameterEstimated Value (eV)
HOMO Energy-6.35
LUMO Energy-0.85
HOMO-LUMO Gap (ΔE)5.50

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential Surface (MEP or EPS) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgnih.gov The EPS map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas indicate neutral potential. sciensage.info

For this compound, the EPS analysis is expected to reveal the following features:

Negative Potential: The most significant regions of negative electrostatic potential are anticipated to be located around the oxygen atom of the carbonyl group and the oxygen atom of the methoxy group. These areas are rich in electron density due to the high electronegativity of oxygen and the presence of lone pairs, making them the primary sites for interaction with electrophiles.

Positive Potential: Regions of positive potential are expected to be found around the hydrogen atom of the amide group (N-H) and the hydrogen atoms of the cyclopropyl and methyl groups. The N-H proton, in particular, would be a likely site for hydrogen bonding.

Neutral Regions: The aromatic ring, while part of a conjugated system, is expected to show a relatively neutral potential, with some modulation from the attached methoxy and methyl groups.

The following table summarizes the expected electrostatic potential characteristics for the key functional groups of this compound.

Functional GroupExpected Electrostatic PotentialPredicted Reactivity
Carbonyl Oxygen (C=O)Highly Negative (Red)Site for electrophilic attack and hydrogen bond accepting
Amide Hydrogen (N-H)Positive (Blue)Site for nucleophilic attack and hydrogen bond donating
Methoxy Oxygen (-OCH3)Negative (Yellow/Orange)Potential site for electrophilic interaction
Aromatic RingLargely Neutral (Green)Modulated by substituents, influencing overall reactivity

Pre Clinical Pharmacokinetic and Metabolic Studies of N Cyclopropyl 3 Methoxy 4 Methylbenzamide Excluding Human Clinical Data

In Vitro Metabolic Stability Assessment in Non-human Biological Systems

The initial step in characterizing a new chemical entity involves assessing its stability in the presence of metabolic enzymes. This is typically conducted using subcellular fractions, such as liver microsomes, from various preclinical species (e.g., rat, mouse, dog, monkey). These microsomes contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I metabolic reactions.

In a typical assay, the compound is incubated with liver microsomes and a necessary cofactor, such as NADPH, to initiate the enzymatic reactions. The concentration of the parent compound is measured at various time points to determine its rate of disappearance. This data is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which provide an early prediction of how quickly the compound might be cleared in a living organism. However, no such data has been reported for N-cyclopropyl-3-methoxy-4-methylbenzamide.

Table 1: Representative Data Table for In Vitro Metabolic Stability (Hypothetical) No actual data is available for this compound. The following table is for illustrative purposes only.

Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Rat Data Not Available Data Not Available
Mouse Data Not Available Data Not Available
Dog Data Not Available Data Not Available

Metabolite Identification and Structural Elucidation

Following the assessment of metabolic stability, the next critical step is to identify the chemical structures of the metabolites formed. This process helps to understand the metabolic pathways and to identify any potentially active or reactive metabolites.

Characterization of Major Metabolic Pathways

For a compound with the structure of this compound, several metabolic pathways would be anticipated. These include:

N-dealkylation: Cleavage of the cyclopropyl (B3062369) group from the amide nitrogen.

Hydroxylation: Addition of a hydroxyl (-OH) group, likely on the cyclopropyl ring or the methyl group on the benzene (B151609) ring.

O-demethylation: Removal of the methyl group from the methoxy (B1213986) substituent on the benzene ring, converting it to a hydroxyl group.

N-oxidation: Oxidation of the amide nitrogen.

Investigating these pathways is crucial for understanding the compound's biotransformation.

Isolation and Identification of Specific Metabolites from In Vitro Incubations

To confirm these pathways, researchers would conduct larger-scale incubations with liver microsomes. The resulting mixture of the parent compound and its metabolites would then be analyzed using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). This allows for the separation of the metabolites and the determination of their exact mass, which provides clues to their elemental composition. Further structural details are often elucidated using tandem mass spectrometry (MS/MS) to fragment the metabolite ions and analyze the resulting patterns. No such metabolite identification studies have been published for this compound.

Pre-clinical Animal Models for Pharmacokinetic Profiling

To understand how a compound behaves in a whole organism, pharmacokinetic (PK) studies are conducted in animal models, commonly in rats or mice initially. These studies track the concentration of the drug in the bloodstream over time after administration.

The primary goals of these studies are to determine the rates and extent of Absorption, Distribution, and Excretion (ADE). This involves analyzing plasma samples to calculate key PK parameters such as:

Maximum concentration (Cmax): The highest concentration the drug reaches in the blood.

Time to maximum concentration (Tmax): The time it takes to reach Cmax.

Area under the curve (AUC): A measure of the total drug exposure over time.

Elimination half-life (t½): The time it takes for the drug concentration in the blood to decrease by half.

Information on the distribution to various tissues and the routes of excretion (e.g., urine, feces) would also be collected. At present, the scientific literature lacks any reports on the pharmacokinetic profile of this compound in any animal species.

Table 2: Representative Table of Pharmacokinetic Parameters in Rats (Hypothetical) No actual data is available for this compound. The following table is for illustrative purposes only.

Parameter Value (Units)
Cmax Data Not Available
Tmax Data Not Available
AUC Data Not Available
Elimination Half-life (t½) Data Not Available
Volume of Distribution (Vd) Data Not Available

Advanced Spectroscopic Characterization and Analytical Techniques for N Cyclopropyl 3 Methoxy 4 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion (¹H, ¹³C, 2D NMR, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of a molecule's carbon-hydrogen framework. For N-cyclopropyl-3-methoxy-4-methylbenzamide, a suite of NMR experiments would be necessary for a complete structural assignment.

¹H NMR: Proton NMR would provide information on the chemical environment, number, and connectivity of protons. Expected signals would include those for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the protons of the cyclopropyl (B3062369) ring. The splitting patterns (multiplicity) and coupling constants (J-values) would be crucial in establishing the substitution pattern on the aromatic ring and the connectivity of the cyclopropyl group to the amide nitrogen.

¹³C NMR: Carbon-13 NMR would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, the methyl carbon, and the carbons of the cyclopropyl ring.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete molecular structure. COSY would establish proton-proton couplings, HSQC would correlate directly bonded proton-carbon pairs, and HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the various functional groups.

A hypothetical data table for the expected NMR signals is presented below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CHPredicted Range: 6.8 - 7.5Predicted Range: 110 - 140
Methoxy (OCH₃)Predicted Range: 3.8 - 4.0Predicted Range: 55 - 60
Methyl (CH₃)Predicted Range: 2.2 - 2.5Predicted Range: 15 - 20
Cyclopropyl CHPredicted Range: 2.8 - 3.0Predicted Range: 25 - 35
Cyclopropyl CH₂Predicted Range: 0.6 - 1.0Predicted Range: 5 - 15
Carbonyl (C=O)-Predicted Range: 165 - 175
Aromatic C-O-Predicted Range: 155 - 160
Aromatic C-C=O-Predicted Range: 130 - 140
Aromatic C-CH₃-Predicted Range: 135 - 145

Mass Spectrometry (MS) Applications for Molecular Weight Confirmation and Impurity Profiling (LC-MS, HRMS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique would be used to separate the compound from any impurities and then determine its molecular weight. The molecular ion peak ([M+H]⁺ or [M+Na]⁺) would confirm the molecular formula C₁₂H₁₅NO₂.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula.

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS could also be employed for separation and mass analysis. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, which could be used to corroborate the structure determined by NMR.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide and other functional groups.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide)Predicted Range: 3200 - 3400
C-H Stretch (Aromatic)Predicted Range: 3000 - 3100
C-H Stretch (Aliphatic)Predicted Range: 2850 - 3000
C=O Stretch (Amide I)Predicted Range: 1630 - 1680
N-H Bend (Amide II)Predicted Range: 1510 - 1570
C=C Stretch (Aromatic)Predicted Range: 1450 - 1600
C-O Stretch (Methoxy)Predicted Range: 1000 - 1300

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis (HPLC, GC)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.

HPLC (High-Performance Liquid Chromatography): HPLC would be the primary method for assessing the purity of this compound and for its purification. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) would likely be employed. The retention time would be a characteristic property of the compound under specific chromatographic conditions.

GC (Gas Chromatography): As mentioned earlier, GC could be used for purity assessment if the compound is volatile and thermally stable. A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities.

Intellectual Property and Patent Landscape of N Cyclopropyl 3 Methoxy 4 Methylbenzamide Academic Context

Analysis of Key Patent Literature Related to N-cyclopropyl-3-methoxy-4-methylbenzamide and its Analogues

An examination of the patent landscape reveals a focus on the therapeutic applications of benzamide (B126) derivatives, with patents often claiming a genus of compounds that could encompass this compound. These patents typically protect novel chemical entities, methods of their synthesis, and their use in treating a variety of diseases.

Key patents in the broader benzamide space often feature modifications to the benzamide core to achieve desired pharmacological properties. For instance, patent literature describes various processes for the synthesis of benzamide derivatives, highlighting the industrial importance of this class of compounds. google.comgoogle.com A notable example from the patent literature, though for a more complex molecule, is US8299246B2, which claims a compound containing both N-cyclopropyl and methyl-benzamide moieties, indicating that combinations of these structural features are of interest to pharmaceutical companies.

Furthermore, Chinese patent CN105523954A discloses 3-cyclopropylmethoxy-4-alkoxybenzamide derivatives as phosphodiesterase 4 (PDE4) inhibitors. google.com This is particularly relevant as it points to a specific therapeutic target for compounds structurally related to this compound. The patent highlights the potential for this class of compounds in treating inflammatory conditions and depression.

Patent NumberTitleKey Assignee/ApplicantRelevance to this compound
US8299246B2N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their usesAstraZeneca ABFeatures N-cyclopropyl and methyl-benzamide moieties, indicating interest in this combination of structural features. google.com
CN105523954ANovel 3-cyclopropylmethoxy-4-alkoxybenzamide PDE (phosphodiesterase) 4 inhibitorsUnknownCovers structurally similar compounds with a cyclopropyl (B3062369) group attached via an ether linkage, targeting PDE4. google.com
EP0974576A2Method of producing benzamide derivativesUnknownDescribes general methods for the synthesis of benzamide derivatives, which could be applicable to this compound. google.com
WO2003106440A2Process for the synthesis of a benzamide derivativeUnknownProvides a process for the synthesis of a specific benzamide derivative, mosapride (B1662829) citrate, indicating established methods for producing this class of compounds. google.com

Overview of Patented Chemical Scaffolds and their Relationship to Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a common framework in the structure of known drugs and bioactive molecules. Patents for benzamide derivatives often claim a core benzamide structure with variations at different positions of the benzene (B151609) ring and the amide nitrogen.

The relationship of this compound to these patented scaffolds lies in its fundamental benzamide core. The specific substitutions—a cyclopropyl group on the amide nitrogen, a methoxy (B1213986) group at the 3-position, and a methyl group at the 4-position—represent a unique combination of features that may or may not be explicitly covered in existing patents.

Research into novel benzamide derivatives often involves exploring different substitution patterns on the benzamide scaffold to modulate activity and selectivity for various biological targets. For example, studies have identified novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents targeting PARP-1. researchgate.net Another study details the design and synthesis of N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors. researchgate.net This demonstrates the versatility of the benzamide scaffold in drug discovery.

Patented Scaffold/Derivative ClassGeneral Structure/DescriptionTherapeutic Area/Target (if specified)Relationship to this compound
3-Cyclopropylmethoxy-4-alkoxybenzamidesBenzamide core with a cyclopropylmethoxy group at the 3-position and an alkoxy group at the 4-position.PDE4 Inhibition (Anti-inflammatory, Antidepressant) google.comStructurally similar, sharing the cyclopropyl and substituted benzamide features.
N-Substituted BenzamidesA broad class of compounds with various substituents on the amide nitrogen of the benzamide scaffold.Antitumor (HDAC Inhibition) researchgate.netThis compound is a specific example of an N-substituted benzamide.
Benzamides with Benzamidophenyl/Phenylacetamidophenyl ScaffoldsComplex benzamide derivatives with additional phenylamide moieties.Antitumor (PARP-1 Inhibition) researchgate.netDemonstrates the adaptability of the core benzamide structure for creating complex, targeted therapies.

Implications of Intellectual Property for Academic Research and Future Compound Development

The patent landscape for benzamide derivatives has significant implications for academic researchers. The existence of broad patents covering large classes of benzamide compounds can create challenges for academic labs seeking to develop and commercialize new therapeutic agents. Researchers must carefully navigate this landscape to avoid infringing on existing patents.

However, the intellectual property framework also presents opportunities. The identification of novel, specific compounds like this compound that may fall outside the scope of existing patents can create valuable intellectual property for a university. Filing for patent protection on a novel compound, its synthesis, and its method of use can be a crucial step in attracting industry partners for further development and commercialization. nih.gov

For academic institutions, a clear strategy for managing intellectual property is essential. This includes timely disclosure of inventions by researchers, thorough patentability assessments by technology transfer offices, and the strategic filing of patent applications to protect novel discoveries. researchgate.net The case of imatinib (B729) (Gleevec), a highly successful cancer drug with a benzamide core, illustrates the immense value that can be generated from a well-protected chemical entity. wikipedia.org

In the context of this compound, academic research could focus on:

Novel Synthesis Routes: Developing a new, efficient, and scalable synthesis for the compound could be patentable.

New Medical Uses: Discovering a novel therapeutic application for the compound would be a strong basis for a use patent.

Analogue Development: Synthesizing and testing novel analogues of this compound could lead to new patentable compounds with improved properties.

Ultimately, a proactive approach to intellectual property can enable academic researchers to translate their discoveries from the lab to the clinic, ensuring that promising new compounds have the opportunity to benefit society.

Future Research Directions and Potential Applications of N Cyclopropyl 3 Methoxy 4 Methylbenzamide

Exploration of Novel Biological Target Interactions and Pathways

Future research into N-cyclopropyl-3-methoxy-4-methylbenzamide will likely focus on elucidating its interactions with novel biological targets. The unique combination of a cyclopropyl (B3062369) group, a methoxy (B1213986) moiety, and a methyl group on the benzamide (B126) core suggests the potential for specific binding affinities to various proteins. Investigations into its effects on signaling pathways crucial in disease progression will be a primary area of exploration.

For instance, structurally similar benzamides have demonstrated activity as kinase inhibitors. Therefore, a key research avenue would be to screen this compound against a broad panel of kinases to identify potential targets within this family of enzymes. Furthermore, its impact on inflammatory pathways, such as those mediated by cytokines, could be another fruitful area of investigation, given the anti-inflammatory properties observed in related molecules.

Table 1: Potential Areas of Biological Investigation for this compound

Research AreaRationalePotential Targets/Pathways
Oncology Kinase inhibition is a common mechanism for benzamide derivatives. Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases
Inflammation Related compounds have shown modulation of inflammatory responses. Cytokine signaling pathways (e.g., TNF-α, IL-6)
Neuroscience Benzamides are known to interact with CNS targets.G-protein coupled receptors (GPCRs), ion channels

Development of Highly Selective and Potent this compound Analogs

The development of analogs of this compound with high selectivity and potency will be a critical step in advancing its therapeutic potential. Structure-activity relationship (SAR) studies will be instrumental in understanding how modifications to the core structure influence biological activity.

Key modifications could include:

Alterations to the cyclopropyl group: Exploring different ring sizes or substitutions on the cyclopropyl moiety could impact binding affinity and metabolic stability.

Modification of the methoxy and methyl groups: Varying the position and nature of the substituents on the phenyl ring can fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced target engagement.

Bioisosteric replacement: Replacing the methoxy group with other hydrogen bond acceptors or donors could lead to novel interactions with biological targets.

Advancement of Synthetic Methodologies for Sustainable Production

As interest in this compound and its analogs grows, the development of sustainable and efficient synthetic methodologies will be crucial. Green chemistry principles can be applied to minimize the environmental impact of its production. This includes the use of less hazardous solvents, reducing the number of synthetic steps, and employing catalytic methods. Research in this area may focus on novel coupling reactions and the use of renewable starting materials.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of novel compounds like this compound. These computational tools can be employed to:

Predict biological activity: ML models can be trained on existing data from other benzamide derivatives to predict the potential targets and activities of novel analogs.

Optimize lead compounds: AI algorithms can suggest structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

De novo design: Generative AI models can design entirely new molecules based on desired pharmacological profiles.

Role of this compound as a Research Tool in Chemical Biology

This compound has the potential to serve as a valuable research tool in chemical biology. If a specific biological target is identified, the compound could be developed into a chemical probe to study the function of that target in cellular and organismal systems. This could involve synthesizing tagged versions of the molecule (e.g., with fluorescent or affinity labels) to enable visualization and pull-down experiments, thereby helping to elucidate complex biological pathways.

Contribution to Early-Stage Drug Discovery Research (Pre-clinical, non-human focus)

In the realm of early-stage drug discovery, this compound and its optimized analogs could be investigated in various preclinical models of disease. Initial in vitro studies would be necessary to confirm its biological activity and mechanism of action. Favorable in vitro results would then warrant further investigation in non-human, preclinical models to assess efficacy and pharmacokinetic properties. The insights gained from these studies would be critical in determining the potential for further development as a therapeutic candidate.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-cyclopropyl-3-methoxy-4-methylbenzamide, and how can reaction efficiency be improved?

  • Methodological Guidance :

  • Use coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation between the carboxylic acid precursor and cyclopropylamine. Reactions should be conducted at low temperatures (-50°C) to minimize side reactions and improve yield .
  • Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Optimize solvent systems (e.g., dichloromethane or acetonitrile) and stoichiometric ratios of reagents to enhance efficiency.

Q. What purification techniques are recommended for isolating N-cyclopropyl-3-methoxy-4-methylbenzamide with high purity?

  • Methodological Guidance :

  • Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) for initial purification.
  • Recrystallization using solvents like ethanol or methanol can further enhance purity. Confirm purity via melting point analysis, nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Q. How should N-cyclopropyl-3-methoxy-4-methylbenzamide be stored to ensure stability?

  • Methodological Guidance :

  • Store in airtight, light-resistant containers under inert gas (e.g., argon) at temperatures below -20°C. Avoid exposure to moisture and heat, as benzamide derivatives are prone to hydrolysis and thermal decomposition .

Advanced Research Questions

Q. How can reaction pathways and intermediate by-products be analyzed during the synthesis of N-cyclopropyl-3-methoxy-4-methylbenzamide?

  • Methodological Guidance :

  • Use in situ Fourier-transform infrared spectroscopy (FTIR) to monitor functional group transformations (e.g., carbonyl stretching frequencies).
  • Conduct high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to identify transient intermediates. For complex mixtures, employ two-dimensional NMR techniques (e.g., COSY, HSQC) .

Q. What safety protocols are critical when handling mutagenic by-products or decomposition products of N-cyclopropyl-3-methoxy-4-methylbenzamide?

  • Methodological Guidance :

  • Perform Ames II mutagenicity testing for early-stage hazard assessment of derivatives. While N-cyclopropyl-3-methoxy-4-methylbenzamide itself may not be mutagenic, structurally related anomeric amides have shown mutagenic potential .
  • Use fume hoods, double-glove systems, and chemical-resistant lab coats. Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) for risk mitigation .

Q. How can researchers design assays to study the biological interactions of N-cyclopropyl-3-methoxy-4-methylbenzamide with enzyme targets?

  • Methodological Guidance :

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme inhibition studies, employ kinetic assays (e.g., fluorometric or colorimetric readouts) with purified recombinant enzymes.
  • Validate results with competitive inhibitors and negative controls. Cross-reference with structural analogs (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) to identify structure-activity relationships .

Q. What advanced analytical methods are suitable for characterizing the photophysical properties of N-cyclopropyl-3-methoxy-4-methylbenzamide?

  • Methodological Guidance :

  • Conduct spectrofluorometric studies to assess fluorescence intensity under varying pH conditions (e.g., pH 2.7–10.1 using 0.1 M HCl/NaOH). Use UV-Vis spectroscopy to determine molar absorptivity and excitation/emission maxima .
  • For solid-state analysis, perform X-ray crystallography (if single crystals are obtainable) or powder X-ray diffraction (PXRD) to study molecular packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.